![molecular formula C10H18O2S B1474784 (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol CAS No. 1690247-98-3](/img/structure/B1474784.png)
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H18O2S and its molecular weight is 202.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization and Oxetane Formation
Research has demonstrated that compounds similar to (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol, like 1-(2,3-Epoxypropyl)-1-cyclohexanol, undergo intramolecular cyclization when treated with a base in certain conditions, leading to the formation of oxetanes as the main products. This transformation is a key finding in the study of intramolecular reactions and compound stability, offering insights into the synthesis and behavior of cyclic organic compounds under different conditions (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Crystal Structure Analysis
The crystal structure of certain dimeric compounds structurally related to this compound has been analyzed, revealing intricate details about the molecular geometry, including the arrangement of substituents and the conformation of heterocyclic rings. These findings are crucial for understanding the three-dimensional arrangement of atoms in complex organic compounds and their implications for reactivity and physical properties (J. Hirschler, Berger, & Bolte, 1994).
Phase Transfer Catalysis Sulfanylation
Sulfanylation reactions of certain compounds, closely related to this compound, have been explored using phase transfer catalysis (PTC) methods. This research provides valuable data on the yields and diastereoselectivity of these reactions, contributing to a better understanding of the sulfanylation process and the stability of the resulting compounds, which is critical in organic synthesis and chemical manufacturing (B. Wladislaw et al., 2004).
Kinetic Resolution in Synthesis
Studies have compared kinetic and parallel kinetic resolutions of certain cyclopentane derivatives, closely resembling the structure of this compound, to efficiently synthesize enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research is significant for the field of chiral chemistry and the production of enantiomerically pure compounds, which have important applications in pharmaceuticals and fine chemicals (Stephen G Davies et al., 2003).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(oxolan-2-ylmethylsulfanyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-11H,1-7H2/t8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWUVJYMHFTPU-VXRWAFEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


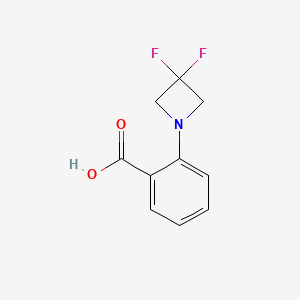


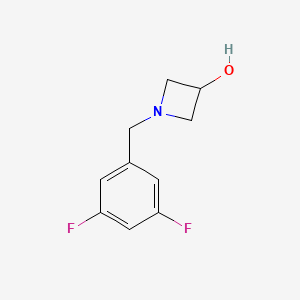
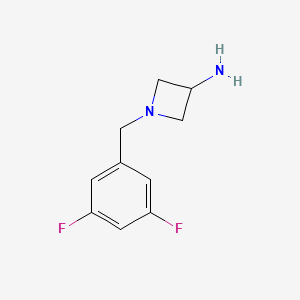
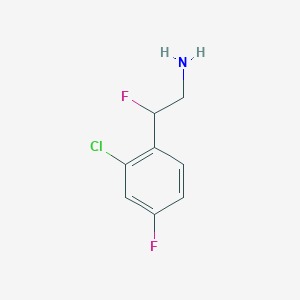
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

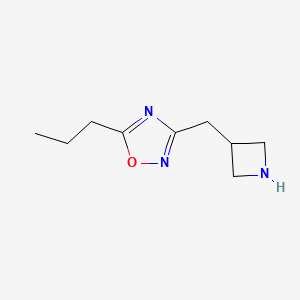
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

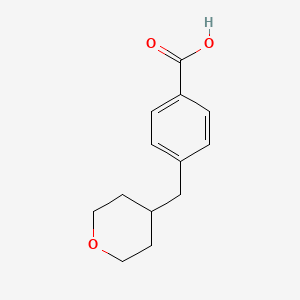
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
